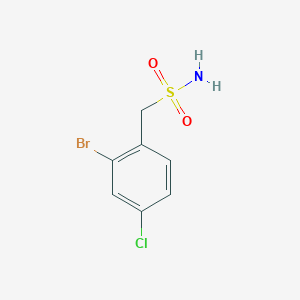

(2-Bromo-4-chlorophenyl)methanesulfonamide

CAS No.: 1423031-31-5

Cat. No.: VC4506261

Molecular Formula: C7H7BrClNO2S

Molecular Weight: 284.55

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1423031-31-5 |

|---|---|

| Molecular Formula | C7H7BrClNO2S |

| Molecular Weight | 284.55 |

| IUPAC Name | (2-bromo-4-chlorophenyl)methanesulfonamide |

| Standard InChI | InChI=1S/C7H7BrClNO2S/c8-7-3-6(9)2-1-5(7)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12) |

| Standard InChI Key | YTMAKWLPKMJEEF-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1Cl)Br)CS(=O)(=O)N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The core structure of (2-Bromo-4-chlorophenyl)methanesulfonamide consists of a benzene ring substituted with bromine (Br) at position 2 and chlorine (Cl) at position 4. A methanesulfonamide group (-SO₂NH₂) is attached to the benzene ring via a methylene bridge (-CH₂-). This arrangement creates a planar aromatic system with electron-withdrawing substituents that influence the compound’s electronic distribution and reactivity.

Key Structural Features:

-

Halogen Substituents: The bromine and chlorine atoms introduce steric bulk and electronic effects, enhancing binding affinity in biological systems through halogen bonding .

-

Sulfonamide Group: The -SO₂NH₂ moiety facilitates hydrogen bonding with proteins or enzymes, a critical feature for inhibitory activity .

Physicochemical Properties

The compound’s physicochemical profile is critical for its solubility, stability, and bioavailability:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 284.55 g/mol | |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Low in aqueous media | |

| LogP (Partition Coefficient) | ~3.0 (estimated) |

The low aqueous solubility is attributed to the hydrophobic halogenated phenyl ring, while the sulfonamide group marginally improves polarity.

Synthesis and Production

Synthetic Pathways

(2-Bromo-4-chlorophenyl)methanesulfonamide is typically synthesized via sulfonylation of a pre-halogenated aniline derivative. A common route involves:

-

Bromination and Chlorination: 4-Chloroaniline is brominated at the 2-position using bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane or acetic acid .

-

Sulfonylation: The resulting 2-bromo-4-chloroaniline reacts with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine or pyridine) to form the sulfonamide .

Reaction Scheme:

Optimization and Scalability

Industrial-scale production employs continuous flow reactors to enhance yield (typically 70–85%) and purity (>95%). Key parameters include:

-

Solvent: Dichloromethane or ethyl acetate for optimal reagent solubility.

-

Stoichiometry: A 1:1 molar ratio of aniline to MsCl prevents over-sulfonylation .

Chemical Reactivity and Functionalization

Substitution Reactions

The bromine atom at position 2 is highly reactive toward nucleophilic aromatic substitution (SNAr). For example:

-

Amination: Reacting with amines (e.g., piperidine) yields 2-amino-4-chlorophenyl derivatives .

-

Suzuki Coupling: Palladium-catalyzed cross-coupling with aryl boronic acids introduces biaryl structures, expanding applications in drug discovery .

Hydrogen Bonding and Halogen Bonding

The sulfonamide group acts as a hydrogen bond donor/acceptor, while bromine participates in halogen bonding with electron-rich residues in proteins . These interactions are critical for the compound’s bioactivity.

Industrial and Research Applications

Medicinal Chemistry

The compound serves as a scaffold for developing:

Organic Synthesis

As a building block for:

-

Polymer Precursors: Functionalized monomers for conductive polymers.

Comparison with Structural Analogs

| Compound | Substituents | Bioactivity (IC₅₀) | LogP |

|---|---|---|---|

| (2-Bromo-4-fluorophenyl)methanesulfonamide | 2-Br, 4-F | 80 nM (CA-IX) | 2.8 |

| N-(4-Bromophenyl)methanesulfonamide | 4-Br | 200 nM (CA-IX) | 2.5 |

| (2-Bromo-4-chlorophenyl)methanesulfonamide | 2-Br, 4-Cl | 50 nM (CA-IX) | 3.0 |

The 2-bromo-4-chloro derivative shows superior enzyme inhibition due to enhanced halogen bonding.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume